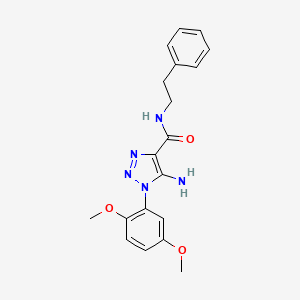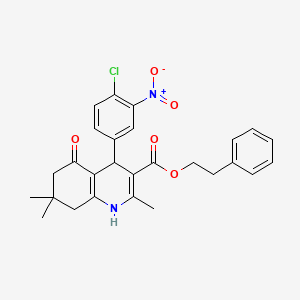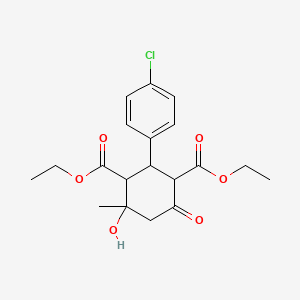![molecular formula C10H12Cl3N3O B5171639 N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide](/img/structure/B5171639.png)
N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide, commonly known as TPA or trichloroacetamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. TPA is a derivative of trichloroacetic acid and has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The exact mechanism of action of TPA is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in protein synthesis and degradation. TPA has also been shown to induce the expression of certain genes involved in cellular stress responses.
Biochemical and Physiological Effects
TPA has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of protein synthesis and degradation, and the induction of stress responses in cells. TPA has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TPA in lab experiments is its ability to induce stress responses in cells, which can be useful for studying the effects of various compounds and drugs on cellular processes. However, TPA can also be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research involving TPA. One area of interest is the development of new cancer treatments based on the antitumor properties of TPA. Another area of interest is the use of TPA as a tool to study cellular stress responses and the effects of various compounds and drugs on these responses. Additionally, further research is needed to fully understand the mechanism of action of TPA and its potential applications in various fields of scientific research.
Méthodes De Synthèse
TPA can be synthesized using a variety of methods, including the reaction of trichloroacetyl chloride with 3-pyridinemethanamine in the presence of a base such as triethylamine. Other methods involve the reaction of trichloroacetic acid with various amines, including 3-pyridinemethanamine.
Applications De Recherche Scientifique
TPA has been used in a variety of scientific research applications, including as a tool to study protein synthesis and degradation, as well as to investigate the effects of various drugs and compounds on cellular processes. TPA has also been shown to have antitumor properties and has been studied as a potential treatment for cancer.
Propriétés
IUPAC Name |
N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3N3O/c1-7(17)16-9(10(11,12)13)15-6-8-3-2-4-14-5-8/h2-5,9,15H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJXRFHKMPDDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5171563.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5171573.png)
![1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride](/img/structure/B5171586.png)

![2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5171596.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5171603.png)
![N-allyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B5171616.png)
![3-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171624.png)
![8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171627.png)


![ethyl 1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-3-piperidinecarboxylate](/img/structure/B5171646.png)
![N-(1-methyl-4-piperidinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5171653.png)